![molecular formula C11H13NO B13619083 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine](/img/structure/B13619083.png)
1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine is a complex organic compound characterized by its unique indeno-furan structure
Preparation Methods
The synthesis of 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with unique properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism by which 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine can be compared with similar compounds such as:
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: This compound shares a similar core structure but differs in functional groups, leading to different chemical properties and applications.
6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one: Another related compound with variations in hydrogenation states and functional groups.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-amine |
InChI |
InChI=1S/C11H13NO/c12-9-3-1-7-2-4-10-8(11(7)9)5-6-13-10/h2,4,9H,1,3,5-6,12H2 |
InChI Key |
CVYMQJCVLWAMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C3=C(C=C2)OCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


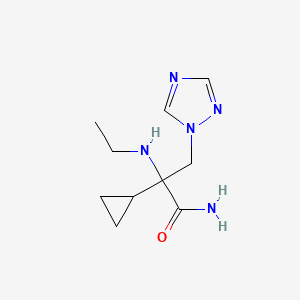
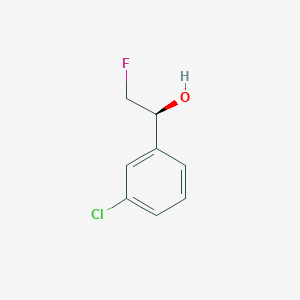
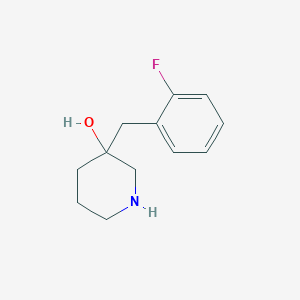
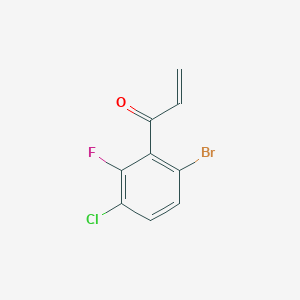
![n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide](/img/structure/B13619033.png)
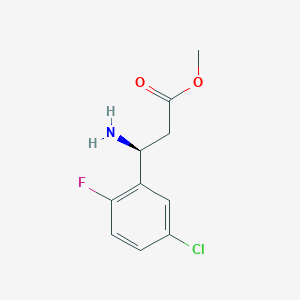
![2-[4-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13619046.png)
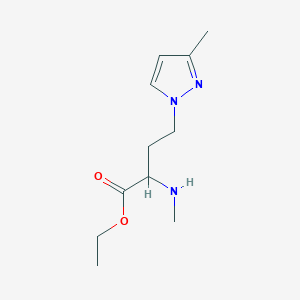
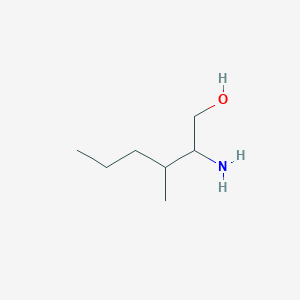
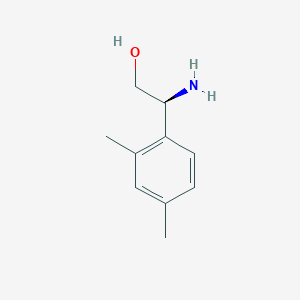
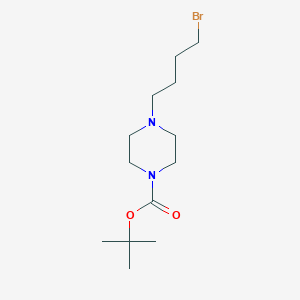
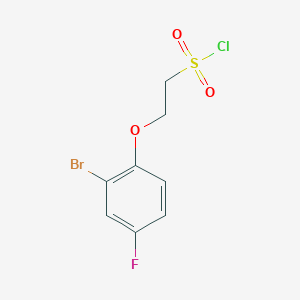
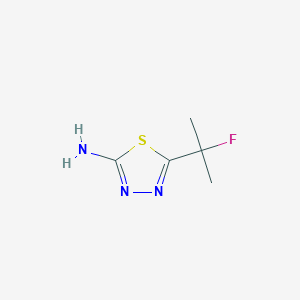
![7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylicacid](/img/structure/B13619093.png)
